molecular formula C20H20Br2N2O5 B5306313 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine

Cat. No. B5306313
M. Wt: 528.2 g/mol
InChI Key: NSBUORHGKVJWGD-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine, also known as BFA-Leu, is a chemical compound that has been widely used in scientific research for its ability to inhibit the function of certain proteins in cells.

Mechanism of Action

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine inhibits the function of ARF and GBF1 by binding to their active sites and preventing them from interacting with their target proteins. This disrupts the normal functioning of the Golgi apparatus and other membrane-bound organelles, leading to changes in protein trafficking and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of protein secretion, the disruption of Golgi structure and function, and the induction of apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine in lab experiments is its specificity for ARF and GBF1, which allows researchers to selectively inhibit these proteins without affecting other cellular processes. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine, including the development of more potent and specific inhibitors of ARF and GBF1, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its effects on other cellular processes beyond membrane trafficking. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.

Synthesis Methods

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine is synthesized by a multi-step process that involves the reaction of furoic acid with thionyl chloride to form furoyl chloride, which is then reacted with 4-bromophenylacetic acid to form the intermediate compound. The intermediate is then reacted with leucine and 5-bromo-2-aminobenzamide to produce the final product, this compound.

Scientific Research Applications

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine has been used in a variety of scientific research applications, including the study of protein trafficking, membrane transport, and cell signaling pathways. It has been shown to inhibit the function of proteins such as ADP-ribosylation factor (ARF) and Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1), which are involved in membrane trafficking and protein sorting.

properties

IUPAC Name

2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2N2O5/c1-11(2)9-15(20(27)28)24-18(25)14(10-12-3-5-13(21)6-4-12)23-19(26)16-7-8-17(22)29-16/h3-8,10-11,15H,9H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUORHGKVJWGD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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